2H-1-Benzopyran-2-one, 3-[(2E)-3-(dimethylamino)-1-oxo-2-propenyl]-
Description
3-[3-(Dimethylamino)acryloyl]-2H-chromen-2-one is a coumarin-based chalcone derivative characterized by a dimethylamino-substituted acryloyl group at the C3 position of the coumarin scaffold. Its synthesis typically involves the Claisen-Schmidt condensation of 3-acetylcoumarin with 4-(dimethylamino)benzaldehyde in the presence of a base such as piperidine or via microwave-assisted methods, yielding the α,β-unsaturated ketone (enone) structure critical for biological activity . This compound serves as a versatile precursor for synthesizing heterocyclic systems (e.g., pyrazoles, pyrimidines) with applications in antitumor, antimicrobial, and neuroprotective therapies .
Properties
IUPAC Name |
3-[3-(dimethylamino)prop-2-enoyl]chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-15(2)8-7-12(16)11-9-10-5-3-4-6-13(10)18-14(11)17/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKYBZVNQBVXTKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC2=CC=CC=C2OC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00394476 | |
| Record name | 2H-1-Benzopyran-2-one, 3-[(2E)-3-(dimethylamino)-1-oxo-2-propenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00394476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
371756-61-5 | |
| Record name | 2H-1-Benzopyran-2-one, 3-[(2E)-3-(dimethylamino)-1-oxo-2-propenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00394476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Dimethylamino)acryloyl]-2H-chromen-2-one typically involves the condensation of 3-acetyl-4-hydroxycoumarin with N,N-dimethylformamide dimethyl acetal (DMF-DMA) under basic conditions. The reaction is carried out in the presence of a base such as piperidine in an ethanol solution. The reaction mixture is refluxed for several hours to yield the desired product .
Industrial Production Methods
While specific industrial production methods for 3-[3-(Dimethylamino)acryloyl]-2H-chromen-2-one are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time.
Chemical Reactions Analysis
Types of Reactions
3-[3-(Dimethylamino)acryloyl]-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the acryloyl moiety to a saturated form.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromenone oxides, while reduction can produce saturated chromenone derivatives.
Scientific Research Applications
Chemical Properties and Mechanism of Action
3-[3-(Dimethylamino)acryloyl]-2H-chromen-2-one features a unique structure that includes a dimethylamino group and a chromenone core. Its primary mechanism of action involves the inhibition of Tyrosine Kinase (Src) , which plays a crucial role in cell signaling pathways related to growth and differentiation. This compound has also been shown to inhibit acetylcholinesterase (AChE) activity, leading to implications for neuroprotection, particularly in Alzheimer’s disease models .
Chemistry
- Building Block for Synthesis : This compound serves as a versatile precursor in the synthesis of more complex molecules, including heterocyclic compounds with potential biological activities. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution makes it valuable in organic chemistry.
Biology
- Antimicrobial and Antifungal Properties : Studies have indicated that 3-[3-(Dimethylamino)acryloyl]-2H-chromen-2-one exhibits notable antimicrobial and antifungal activities. This property has led to investigations into its potential use as an active ingredient in pharmaceuticals aimed at treating infections.
Medicine
- Neurodegenerative Disease Research : The compound's inhibition of AChE has positioned it as a candidate for developing treatments for neurodegenerative diseases such as Alzheimer’s disease. Research indicates that it may activate CREB-mediated neuroprotection, which is critical for neuronal health .
Case Study 1: Neuroprotection in Alzheimer’s Disease Models
A study demonstrated that 3-[3-(Dimethylamino)acryloyl]-2H-chromen-2-one activated neuroprotective pathways in cell models of Alzheimer’s disease. The compound was shown to enhance cell viability and reduce apoptosis through its interaction with AChE, thereby increasing acetylcholine levels in the synaptic cleft.
Case Study 2: Synthesis of Heterocyclic Compounds
Research highlighted the utility of this compound as a precursor for synthesizing new azole systems. The study reported successful reactions yielding various derivatives with enhanced biological activities, showcasing the compound's versatility in synthetic chemistry .
Data Tables
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Chemistry | Synthesis of heterocycles | Serves as a precursor for complex molecules with biological activities |
| Biology | Antimicrobial properties | Exhibits significant activity against various pathogens |
| Medicine | Alzheimer’s treatment | Inhibits AChE, enhancing neuroprotective effects |
Mechanism of Action
The mechanism of action of 3-[3-(Dimethylamino)acryloyl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, its acetylcholinesterase inhibitory activity is attributed to its ability to bind to the catalytic active site and peripheral anionic site of the enzyme, thereby preventing the breakdown of acetylcholine . This results in increased levels of acetylcholine in the synaptic cleft, which can improve cognitive function in neurodegenerative diseases.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Acryloyl Moiety
The biological and chemical properties of 3-[3-(dimethylamino)acryloyl]-2H-chromen-2-one are highly dependent on the substituents attached to the acryloyl group. Key analogs and their activities are summarized below:
Key Observations :
- Electron-donating groups (e.g., dimethylamino, morpholino) enhance charge transfer and binding to biological targets, improving antitumor and neuroprotective activities .
- Halogenation (e.g., bromine at C6) increases lipophilicity and antitumor potency by stabilizing interactions with hydrophobic enzyme pockets .
- Hydroxyl groups (e.g., LM-021’s 4-OH) improve solubility and antioxidant capacity, critical for neuroprotection .
Antitumor Activity
- Mechanism: The enone group acts as a Michael acceptor, forming covalent bonds with nucleophilic residues in target proteins (e.g., kinases) .
- Potency: Brominated derivatives (e.g., 6-bromo-3-(3-(dimethylamino)acryloyl)-2H-chromen-2-one) exhibit IC50 values of 2.70 µM against HEPG2-1 cells, outperforming doxorubicin (IC50 = 4.90 µM) .
Neuroprotective Effects
- LM-021 reduces Aβ and tau aggregation in Alzheimer’s models by activating CREB-mediated pathways, with a 2.5-fold increase in neuroprotective gene expression .
Antimicrobial Activity
- Derivatives with 4-dimethylaminophenyl substituents show broad-spectrum antibacterial activity (MIC = 7.8 µg/mL), likely due to membrane disruption via hydrophobic interactions .
Quantum Chemical and Spectral Insights
- Enone reactivity: DFT studies confirm the α,β-unsaturated carbonyl group’s electrophilicity, facilitating nucleophilic attacks and cyclization to form pyridine or pyrazole derivatives .
- Spectral data: IR and NMR spectra consistently show peaks for C=O (1700–1750 cm⁻¹), aromatic C=C (1600 cm⁻¹), and dimethylamino N–H (3350 cm⁻¹) .
Biological Activity
3-[3-(Dimethylamino)acryloyl]-2H-chromen-2-one is a synthetic compound belonging to the chromenone class, characterized by a dimethylamino group attached to an acryloyl moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and neuroprotective effects.
Antimicrobial Properties
Research indicates that 3-[3-(Dimethylamino)acryloyl]-2H-chromen-2-one exhibits significant antimicrobial activity. It has been studied against various bacterial strains, demonstrating efficacy comparable to established antibiotics. For instance, in vitro studies have shown that this compound outperforms traditional antibacterial agents such as tetracycline and ciprofloxacin against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) ranging from 0.5 to 2.0 μg/mL .
The primary mechanism of action involves the inhibition of Tyrosine Kinase (Src) , which plays a crucial role in signal transduction pathways related to cell growth and differentiation. By inhibiting Src activity, the compound disrupts these pathways, leading to reduced cell proliferation. Additionally, it has been shown to inhibit acetylcholinesterase (AChE), which is relevant for neuroprotective effects in models of neurodegenerative diseases like Alzheimer’s.
Neuroprotective Effects
In cellular models, 3-[3-(Dimethylamino)acryloyl]-2H-chromen-2-one activates CREB-mediated neuroprotection , enhancing cholinergic transmission and potentially offering therapeutic benefits in cognitive disorders. The compound's interaction with AChE prevents the breakdown of acetylcholine, thereby promoting neurotransmission.
In Vitro Studies
In a study assessing the compound's biological activities, various derivatives were synthesized and screened for their antimicrobial properties. The results indicated that many synthesized chromenone derivatives exhibited high antimicrobial activity against both Gram-positive and Gram-negative bacteria .
In Vivo Studies
Animal model studies have demonstrated that lower doses of this compound can enhance cholinergic signaling and activate neuroprotective pathways, suggesting its potential use in treating neurodegenerative conditions. The pharmacokinetic profile suggests good absorption and distribution in biological systems, enhancing its therapeutic potential.
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis indicates that modifications on the chromenone core significantly influence biological activity. For example, specific substitutions on the aromatic rings enhance antibacterial potency and selectivity towards target enzymes like AChE .
Table 1: Biological Activity Summary of 3-[3-(Dimethylamino)acryloyl]-2H-chromen-2-one
Table 2: Comparative Efficacy Against MRSA
| Compound | MIC (μg/mL) |
|---|---|
| 3-[3-(Dimethylamino)acryloyl]-2H-chromen-2-one | 0.5 - 2.0 |
| Tetracycline | 1 - 4 |
| Ciprofloxacin | 1 - 8 |
Q & A
Basic Research Questions
Q. What are the conventional and microwave-assisted synthesis routes for 3-[3-(Dimethylamino)acryloyl]-2H-chromen-2-one?
- Methodology :
- Conventional method : React 3-acetyl-2H-chromen-2-one with dimethylamino acryloyl precursors (e.g., via Claisen-Schmidt condensation) using piperidine as a catalyst in ethanol under reflux (80°C, 5–8 hours). Monitor via TLC; isolate via recrystallization (yield: ~71%) .
- Microwave-assisted method : Use PEG-600 as a solvent and NaOH as a base. Irradiate the mixture at 300 W for 3–5 minutes with 30-second intervals. Yields improve to ~87.5% due to rapid, uniform heating .
Q. How is the structural characterization of 3-[3-(Dimethylamino)acryloyl]-2H-chromen-2-one performed?
- Analytical techniques :
- FT-IR : Confirm carbonyl (C=O) stretches at ~1728 cm⁻¹ (ester) and ~1627 cm⁻¹ (exocyclic ketone). Aromatic C=C stretches appear at ~1599 cm⁻¹ .
- NMR : ¹H NMR shows signals at δ 2.51 ppm (CH₃), 7.32–7.95 ppm (aromatic protons), and 8.65 ppm (coumarin proton). ¹³C NMR confirms the acryloyl and chromenone backbone .
- Mass spectrometry : Compare observed m/z (e.g., 188.18) with theoretical molecular weight (e.g., 189.60) .
Advanced Research Questions
Q. How does the choice of catalyst influence the reaction mechanism in synthesizing 3-acetyl-2H-chromen-2-one intermediates?
- Mechanistic insight :
- Zn[(L)-Proline]₂ : Acts as a Lewis acid catalyst, coordinating with salicylaldehyde to enhance nucleophilic attack by ethyl acetoacetate. This solvent-free approach reduces side reactions and improves yield (up to 87.5%) .
- Piperidine : Facilitates Knoevenagel condensation via base-catalyzed enolate formation. However, longer reaction times (5–8 hours) are required compared to microwave methods .
Q. What strategies optimize reaction conditions for higher yields in microwave-assisted synthesis?
- Key parameters :
- Power and irradiation time : 300 W for 3–5 minutes minimizes thermal degradation while maximizing energy transfer .
- Solvent selection : PEG-600 enhances microwave absorption and acts as a phase-transfer catalyst, improving reaction homogeneity .
- Catalyst reuse : Zn[(L)-Proline]₂ can be recycled up to three times without significant activity loss .
Q. How can functionalization of 3-acetylcoumarin derivatives enhance biological activity?
- Functionalization approaches :
- Click chemistry : React with azides (e.g., 1,2,3-triazoles) to introduce heterocyclic moieties, improving antimicrobial or antiproliferative activity .
- Hydrazine derivatives : Synthesize hydrazone or pyrazole hybrids via reactions with hydrazine hydrate, enabling DNA intercalation or enzyme inhibition .
Q. How to resolve discrepancies in reported melting points or spectral data for this compound?
- Troubleshooting :
- Recrystallization solvents : Use ethanol or acetonitrile to ensure purity, as impurities from PEG-600 or unreacted aldehydes can alter melting points .
- Dynamic NMR : Resolve overlapping signals (e.g., aromatic protons) by varying temperature or solvent polarity .
Q. What methodologies assess the biological activity of 3-[3-(Dimethylamino)acryloyl]-2H-chromen-2-one derivatives?
- Bioactivity assays :
- Antimicrobial testing : Use disc diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Anticancer screening : Employ MTT assays on cancer cell lines (e.g., HepG2) to measure viability reduction via fluorescence or absorbance .
Tables for Key Data
Table 1 : Comparison of Synthesis Methods
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Catalyst | Piperidine | Zn[(L)-Proline]₂ |
| Solvent | Ethanol | PEG-600 |
| Reaction Time | 5–8 hours | 3–5 minutes |
| Yield | 71% | 87.5% |
| Reference |
Table 2 : Key Spectral Data for Structural Confirmation
| Technique | Critical Peaks/Signals | Reference |
|---|---|---|
| FT-IR | 1728 cm⁻¹ (C=O), 1627 cm⁻¹ (C=O) | |
| ¹H NMR | δ 2.51 (CH₃), δ 8.65 (coumarin H) | |
| Mass Spectrometry | m/z 188.18 (observed) |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
